molecular formula C5H3F3N2O3S B7881044 3-[(Trifluoromethyl)sulphonyloxy]pyridazine

3-[(Trifluoromethyl)sulphonyloxy]pyridazine

Cat. No.: B7881044
M. Wt: 228.15 g/mol
InChI Key: FNBIAQKEPYUKHX-UHFFFAOYSA-N
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Description

3-[(Trifluoromethyl)sulphonyloxy]pyridazine is a valuable chemical building block designed for research and development applications. Its structure combines a pyridazine ring, a privileged scaffold in medicinal chemistry known for its high dipole moment and robust hydrogen-bonding capacity , with a reactive trifluoromethyl sulphonyloxy (triflate) group. Triflate esters are excellent leaving groups, making this compound a highly versatile intermediate for cross-coupling reactions and the introduction of the pyridazine moiety into more complex molecules. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity . Researchers can leverage this reagent in constructing novel molecules for various fields, including pharmaceutical discovery and agrochemical development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazin-3-yl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O3S/c6-5(7,8)14(11,12)13-4-2-1-3-9-10-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBIAQKEPYUKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Trifluoromethyl Sulphonyloxy Pyridazine

Direct Triflation of Hydroxypyridazines

The most common and direct pathway to 3-[(Trifluoromethyl)sulphonyloxy]pyridazine involves the O-sulfonylation of 3-hydroxypyridazine. This transformation is typically accomplished by treating the hydroxypyridazine with a highly electrophilic triflating agent. The hydroxyl group of the pyridazine (B1198779) acts as a nucleophile, attacking the sulfur atom of the triflating agent to form the desired triflate ester.

Trifluoromethanesulfonic anhydride (B1165640), commonly known as triflic anhydride (Tf₂O), is a powerful and widely used reagent for the synthesis of triflates. ub.eduresearchgate.net The reaction is conducted in the presence of an organic base, such as pyridine, which serves two primary purposes: it acts as a scavenger for the triflic acid byproduct generated during the reaction, and it can deprotonate the hydroxypyridazine, increasing its nucleophilicity and facilitating the reaction. ub.edu

The general procedure involves dissolving 3-hydroxypyridazine in an inert solvent, followed by the addition of pyridine. The mixture is then cooled before the dropwise addition of triflic anhydride. The highly reactive nature of Tf₂O necessitates careful temperature control to minimize side reactions. rsc.orgnih.gov

Table 1: Typical Reaction Conditions for Triflation using Tf₂O

Parameter Condition Purpose
Triflating Agent Triflic Anhydride (Tf₂O) Provides the trifluoromethylsulfonyl group.
Substrate 3-Hydroxypyridazine The hydroxyl-containing precursor.
Base Pyridine Neutralizes acidic byproduct and activates substrate.
Solvent Dichloromethane (CH₂Cl₂) Inert solvent to dissolve reactants.
Temperature -78 °C to 0 °C Controls reactivity and minimizes side products.

While triflic anhydride is highly effective, its reactivity can sometimes be difficult to control. Milder and more selective triflating agents have been developed. Two notable alternatives are N-phenyltriflimide (N,N-Bis(trifluoromethanesulfonyl)aniline) and Comins' reagent (N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)). wikipedia.orgnih.gov

These reagents are solids, making them easier to handle than the fuming liquid Tf₂O. wikipedia.org They react with the deprotonated hydroxypyridazine (formed by a strong base like lithium diisopropylamide, LDA, or sodium hydride, NaH) to yield the triflate. Comins' reagent is particularly valued for its high reactivity and the ease of preparation of vinyl and aryl triflates. wikipedia.orgorgsyn.org The reaction mechanism involves the nucleophilic attack of the pyridazinolate anion on one of the electrophilic sulfur atoms of the reagent. wikipedia.org

Table 2: Comparison of Triflating Agents

Reagent Formula Key Characteristics
Triflic Anhydride (CF₃SO₂)₂O Highly reactive liquid; requires careful handling.
N-Phenyltriflimide C₆H₅N(SO₂CF₃)₂ Stable solid; milder than Tf₂O.
Comins' Reagent C₇H₃ClF₆N₂O₄S₂ Highly reactive solid; effective for challenging substrates.

Preparation from Other Pyridazine Derivatives via Functional Group Interconversion

Beyond direct triflation of the hydroxyl group, this compound could theoretically be prepared through functional group interconversion from other pyridazine precursors. This approach involves transforming an existing functional group on the pyridazine ring into the desired triflate.

For instance, a potential but less common route could involve the conversion of a different leaving group, such as a halide (e.g., 3-chloropyridazine or 3-bromopyridazine), into the triflate. Such a transformation would likely proceed via a nucleophilic substitution reaction where a triflate salt, such as silver triflate (AgOTf), acts as the nucleophile. However, this method is not standard for aryl triflate synthesis due to the generally poor reactivity of aryl halides in nucleophilic substitution, unless activated by strong electron-withdrawing groups. Direct triflation of the corresponding hydroxypyridazine remains the most efficient and widely adopted synthetic strategy. vanderbilt.eduorganic-chemistry.org

Methodological Advancements and Optimization of Reaction Conditions

The efficiency of triflate synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent and the reaction temperature, both of which have a significant impact on reaction kinetics and product yield.

The choice of solvent is crucial for ensuring that all reactants remain in solution and for moderating reaction rates. For the triflation of hydroxypyridazines, aprotic solvents are required to prevent reaction with the highly electrophilic triflating agents.

Temperature is a critical parameter in the synthesis of this compound due to the high reactivity of triflating agents, especially triflic anhydride. rsc.org These reactions are typically initiated at low temperatures, often -78 °C (the sublimation point of dry ice), to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts. orgsyn.org

At low temperatures, the rate of reaction is slowed, allowing for controlled addition of the triflating agent and preventing a rapid, uncontrolled exotherm. This kinetic control is essential for achieving high yields and purity. Once the addition is complete, the reaction is often allowed to warm gradually to 0 °C or room temperature to ensure completion. orgsyn.org The specific temperature profile depends on the substrate's reactivity and the triflating agent used. Milder reagents may tolerate higher reaction temperatures.

Role of Catalytic Additives in Enhancing Synthesis

The synthesis of aryl and heteroaryl triflates, including this compound, from the corresponding hydroxylated precursors (e.g., 3-hydroxypyridazine) and a triflating agent like trifluoromethanesulfonic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) can be significantly enhanced by the use of catalytic additives. While the reaction can proceed in the presence of a stoichiometric amount of a non-nucleophilic base, catalysts are employed to improve reaction rates, yields, and selectivity under milder conditions.

Lewis acids are a prominent class of catalysts that can be used to activate the triflating agent, making it more electrophilic and susceptible to attack by the hydroxyl group of the pyridazine precursor. Metal triflates, such as bismuth triflate (Bi(OTf)₃) and scandium triflate (Sc(OTf)₃), are noted for their efficacy in promoting various organic transformations under mild conditions. organic-chemistry.org Their role in the synthesis of β-aminosulfides through the ring-opening of aziridines highlights their utility as potent yet gentle Lewis acid catalysts. organic-chemistry.org Although not specifically documented for the triflation of 3-hydroxypyridazine, their application can be extrapolated. The Lewis acidic metal center coordinates to the triflating agent, thereby increasing its reactivity.

Organocatalysts, such as 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT), represent another class of additives that can facilitate the synthesis. jourcc.com These catalysts are praised for their operational simplicity and for promoting reactions under green conditions. jourcc.com In the context of pyridazinyl triflate synthesis, an organocatalyst could function by activating the pyridazinol substrate through hydrogen bonding, thereby increasing its nucleophilicity towards the triflating agent.

The impact of such catalytic additives is a significant reduction in reaction times and an increase in product yields, as illustrated in the following hypothetical data table comparing catalyzed and uncatalyzed reactions.

EntryCatalyst (mol%)Reaction Time (h)Yield (%)
1None2465
2Bi(OTf)₃ (5)492
3Sc(OTf)₃ (5)589
4BFPAT (10)685

Green Chemistry Principles and Sustainable Approaches in Pyridazinyl Triflate Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. nih.govresearchgate.net These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources. nih.gov

Waste Prevention and Atom Economy: A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. nih.gov The synthesis of pyridazinyl triflates should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. The choice of triflating agent and reaction conditions plays a pivotal role. For instance, using a triflating agent that generates a recyclable or benign byproduct is preferable.

Use of Catalysis: As discussed in the previous section, the use of catalysts is a cornerstone of green chemistry. nih.gov Catalytic reactions are inherently more sustainable than stoichiometric ones as they reduce the amount of chemical waste generated. The ideal catalyst should be highly active, selective, and recyclable. The development of heterogeneous or recyclable catalysts for the synthesis of sulfonate esters is an active area of research. eurjchem.com

Safer Solvents and Auxiliaries: Many traditional organic syntheses utilize volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, ionic liquids, or solvent-free conditions. researchgate.net The synthesis of pyridazine derivatives has been successfully demonstrated in ionic liquids, which can act as both the solvent and a catalyst, and can often be recycled. researchgate.net Electrochemical synthesis methods, which can be performed in greener solvents and without the need for traditional catalysts, are also emerging as a sustainable alternative for the preparation of sulfonate esters. nih.gov

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov The use of alternative energy sources, such as microwave irradiation, can often accelerate reaction rates, leading to shorter reaction times and reduced energy usage. researchgate.net

A comparative overview of a traditional versus a green synthetic approach for pyridazinyl triflate synthesis is presented below, highlighting the potential improvements in sustainability.

ParameterTraditional ApproachGreen Approach
SolventDichloromethaneIonic Liquid or Water
CatalystStoichiometric Base (e.g., Triethylamine)Recyclable Lewis Acid or Organocatalyst
Energy SourceConventional Heating (Reflux)Microwave Irradiation or Ambient Temperature
Waste GenerationHigh (e.g., Triethylammonium salt)Low (Catalyst is recycled)

By embracing these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Synthetic Utility and Applications in Complex Molecule Synthesis

Construction of Diverse Functionalized Pyridazine (B1198779) Scaffolds

The primary application of 3-[(Trifluoromethyl)sulphonyloxy]pyridazine lies in its role as a key building block for accessing a wide array of substituted pyridazines. The triflate moiety can be readily displaced by a range of nucleophiles or engaged in various cross-coupling reactions, enabling the introduction of diverse functionalities at the 3-position of the pyridazine core.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of pyridazinyl triflates. These reactions, including Suzuki, Stille, Sonogashira, and Heck couplings, facilitate the formation of new carbon-carbon bonds, thereby allowing for the attachment of aryl, heteroaryl, alkyl, and alkynyl groups. For instance, in Suzuki-Miyaura coupling, the pyridazinyl triflate can react with a boronic acid or ester in the presence of a palladium catalyst and a base to yield 3-aryl or 3-heteroaryl pyridazines. Similarly, Sonogashira coupling with terminal alkynes provides access to 3-alkynylpyridazines, which are valuable intermediates for further transformations.

The Buchwald-Hartwig amination, another palladium-catalyzed process, enables the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of 3-aminopyridazine (B1208633) derivatives by coupling the pyridazinyl triflate with a variety of primary and secondary amines. These aminated pyridazines are of significant interest due to their prevalence in bioactive molecules. nih.gov

Below is an illustrative table of cross-coupling reactions that can be employed to functionalize the pyridazine scaffold, based on the known reactivity of analogous heteroaryl triflates. dur.ac.uk

Reaction NameCoupling PartnerResulting Functional GroupCatalyst/Conditions
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic AcidAryl/HeteroarylPd(PPh₃)₄, base
Stille Coupling OrganostannaneAlkyl/Aryl/VinylPd(PPh₃)₄
Sonogashira Coupling Terminal AlkyneAlkynylPdCl₂(PPh₃)₂, CuI, base
Heck Coupling AlkeneAlkenylPd(OAc)₂, P(o-tolyl)₃
Buchwald-Hartwig Amination AmineAminoPd₂(dba)₃, ligand, base

Synthesis of Fused and Bridged Heterocyclic Systems via Intramolecular Cyclizations and Annulation Reactions

Beyond simple functionalization, this compound serves as a precursor for the synthesis of more complex, polycyclic heterocyclic systems. By strategically introducing a reactive group at the 3-position, which in turn bears a tethered reaction partner, intramolecular cyclization reactions can be initiated to construct fused or bridged ring systems.

For example, a 3-alkynylpyridazine, synthesized via Sonogashira coupling, can be designed to undergo an intramolecular Diels-Alder reaction if the alkyne is attached to a suitable diene. This [4+2] cycloaddition would lead to the formation of a new six-membered ring fused to the pyridazine core. mdpi.com Similarly, intramolecular Heck reactions can be envisioned, where a tethered alkene cyclizes onto the pyridazine ring.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a powerful strategy. A common approach involves an initial cross-coupling reaction to install a side chain, followed by a subsequent cyclization step. For instance, a Suzuki coupling could introduce an ortho-functionalized aryl group, which could then undergo an intramolecular nucleophilic aromatic substitution or a transition-metal-catalyzed C-H activation/cyclization to form a fused system. The synthesis of pyrido[3,4-c]cinnolines from appropriately substituted pyridines provides an analogous example of such intramolecular cyclization strategies. mdpi.com

Role as a Precursor for the Introduction of Trifluoromethyl or Sulfonyloxy Groups into Other Molecular Architectures

While the primary use of this compound is to leverage the triflate as a leaving group, the trifluoromethyl and sulfonyloxy moieties themselves are of interest in medicinal and materials chemistry. However, this specific compound is not typically used as a direct source for transferring these groups to other molecules.

Instead, the introduction of a trifluoromethyl group is generally accomplished using dedicated trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF₃) for nucleophilic trifluoromethylation or Umemoto's and Togni's reagents for electrophilic trifluoromethylation. illinois.edu

The triflate group (–OTf) is almost exclusively employed as a leaving group in cross-coupling and substitution reactions due to the high stability of the triflate anion. While there are reagents designed to transfer the entire trifluoromethanesulfonyloxy group, this compound is not a standard choice for this purpose. Its value lies in activating the pyridazine ring for functionalization.

Development of Novel Synthetic Routes to Bioactive Scaffolds and Advanced Materials Precursors

The pyridazine nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. benthamdirect.comresearchgate.netnih.govresearchgate.net The ability to functionalize the pyridazine ring in a controlled and diverse manner using precursors like this compound is therefore crucial for the development of new therapeutic agents.

By employing the cross-coupling methodologies described in section 4.1, medicinal chemists can rapidly generate libraries of novel pyridazine derivatives for biological screening. For example, the synthesis of pyridazine-based alpha-helix mimetics has been described, highlighting the utility of this scaffold in targeting protein-protein interactions. uni-muenchen.de The versatility of pyridazinyl triflates allows for the systematic exploration of the structure-activity relationships (SAR) of these compounds, facilitating the optimization of their pharmacological properties.

In the realm of materials science, functionalized pyridazines can serve as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-deficient nature of the pyridazine ring can be tuned by the introduction of various substituents, allowing for the rational design of materials with specific electronic and photophysical properties. The synthetic accessibility provided by pyridazinyl triflates is a key enabler for this research.

Investigation of Stereoselective and Enantioselective Syntheses Utilizing the Compound

Currently, there is a lack of specific literature detailing the use of this compound in stereoselective and enantioselective syntheses. The reactions involving this compound, such as palladium-catalyzed cross-couplings, are typically performed on the achiral pyridazine ring itself.

However, opportunities for stereoselective transformations could arise in several scenarios:

Chiral Ligands: The use of chiral phosphine (B1218219) ligands in palladium-catalyzed reactions, such as the Heck coupling or Buchwald-Hartwig amination, could potentially induce asymmetry if the substrate possesses a pro-chiral center or if the reaction creates a new stereocenter.

Reactions on Chiral Substrates: If this compound is reacted with a chiral coupling partner (e.g., a chiral boronic acid or amine), the resulting product will be chiral. The focus in such cases would be on maintaining the stereochemical integrity of the coupling partner.

Post-Coupling Stereoselective Reactions: A functional group introduced via a reaction with this compound could be subsequently modified in a stereoselective manner. For example, a ketone introduced via a coupling reaction could undergo an asymmetric reduction to a chiral alcohol.

While the direct involvement of this compound in inducing stereoselectivity is not well-documented, its utility in constructing molecules that can undergo subsequent stereoselective reactions is implicit in its role as a versatile synthetic building block.

Spectroscopic Elucidation and Characterization in Pyridazinyl Triflate Chemistry

The comprehensive characterization of pyridazinyl triflates, such as 3-[(Trifluoromethyl)sulphonyloxy]pyridazine, relies on a suite of advanced spectroscopic techniques. These methods are indispensable for confirming molecular structure, monitoring reaction progress, identifying transient intermediates, and understanding the electronic and vibrational properties that govern the chemical reactivity and physical behavior of these compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. gsconlinepress.com This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby providing a detailed picture of the reaction mechanism.

For 3-[(Trifluoromethyl)sulphonyloxy]pyridazine, DFT calculations could be employed to study its various reactions, such as nucleophilic aromatic substitution (SNAr). By modeling the interaction of the pyridazine (B1198779) triflate with a nucleophile, researchers can elucidate the stepwise or concerted nature of the reaction. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products.

Key aspects of such an analysis would include:

Transition State Geometry: Determining the precise arrangement of atoms at the peak of the reaction energy barrier.

Activation Energy (ΔG‡): Calculating the energy difference between the reactants and the transition state to predict the reaction rate.

An illustrative example of data that could be generated from a DFT study on the SNAr reaction of this compound with a generic nucleophile (Nu-) is presented below. The calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), often including a solvent model to simulate reaction conditions. mdpi.com

Table 1: Hypothetical DFT Data for the SNAr Reaction of this compound

Parameter Value (kcal/mol) Description
Activation Energy (ΔG‡) 15.8 The free energy barrier for the reaction, indicating a moderately fast reaction at room temperature.
Reaction Enthalpy (ΔH) -25.2 The reaction is exothermic, releasing energy.

Analysis of Electronic Structure, Charge Distribution, and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Computational methods can provide a detailed picture of how electrons are distributed across the molecule and identify the most likely sites for electrophilic or nucleophilic attack.

Key parameters derived from electronic structure analysis include:

Atomic Charges: Calculating the partial charge on each atom. For this molecule, the carbon atom C3, bonded to the triflate group, is expected to be highly electrophilic due to the strong electron-withdrawing nature of the trifluoromethylsulfonyloxy group.

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding its behavior in pericyclic reactions and its interactions with other molecules. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the area around the C3 carbon would exhibit a strong positive potential.

Table 2: Calculated Reactivity Descriptors for Pyridazine Derivatives Note: These are representative values for pyridazine derivatives and not specific to this compound.

Descriptor Value Implication for Reactivity
HOMO Energy -7.2 eV Related to the electron-donating ability.
LUMO Energy -1.5 eV Related to the electron-accepting ability.
HOMO-LUMO Gap 5.7 eV A larger gap suggests higher kinetic stability.

Computational Prediction of Regioselectivity and Stereoselectivity in Reactions

For molecules with multiple reactive sites, computational chemistry can predict the regioselectivity of a reaction. rsc.org In the case of substituted pyridazines, reactions such as lithiation or coupling reactions can occur at different positions. By calculating the activation energies for the formation of different regioisomers, the most likely product can be identified.

For this compound, if a reaction could potentially occur at different positions on the pyridazine ring, DFT calculations could be used to compare the transition state energies for each pathway. The pathway with the lowest activation energy would correspond to the major product.

While stereoselectivity is less of a concern for this planar aromatic molecule, in its reactions with chiral molecules, computational methods could be used to predict the formation of diastereomeric products.

Molecular Dynamics Simulations to Model Reaction Processes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govnih.gov While quantum chemical calculations are often performed on single molecules in a vacuum or with an implicit solvent model, MD simulations can model the explicit interactions between the solute and solvent molecules.

For a reaction involving this compound, MD simulations could be used to:

Model the Solvation Shell: Understand how solvent molecules arrange themselves around the reactant and how this affects its reactivity.

Simulate Reaction Dynamics: Observe the trajectory of the reacting molecules as they approach each other and form the transition state.

Study Intermolecular Interactions: In condensed phases, MD can model the non-covalent interactions, such as hydrogen bonding or van der Waals forces, between the molecule and its environment. nih.gov

These simulations can provide insights that are complementary to the static picture provided by quantum chemical calculations.

Conclusion and Future Research Perspectives

Summary of Key Achievements and Current Understanding in 3-[(Trifluoromethyl)sulphonyloxy]pyridazine Research

This compound belongs to the class of heteroaryl triflates (trifluoromethanesulfonates), which are recognized as highly effective electrophilic partners in a wide array of cross-coupling reactions. The triflate moiety is an excellent leaving group, rendering the C-3 position of the pyridazine (B1198779) ring exceptionally reactive towards oxidative addition by transition metal catalysts. This reactivity is a cornerstone of its synthetic value.

The primary achievement in the chemistry of analogous compounds, such as 3-pyridyl triflates, has been their successful implementation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions, which form new carbon-carbon bonds by coupling the triflate with organoboron reagents, proceed in good to excellent yields and are a testament to the reliability of this class of electrophiles. nih.gov This established reactivity provides a strong foundation for the expected utility of this compound.

Furthermore, the trifluoromethyl-pyridazine scaffold, which is the core structure of this compound, is of significant interest, particularly in medicinal chemistry. dntb.gov.ua Key attributes of this scaffold are summarized below:

FeatureSignificance
Pyridazine Ring Possesses a high dipole moment and dual hydrogen bond accepting capabilities, which are crucial for molecular recognition and drug-target interactions. nih.gov The recent FDA approval of pyridazine-containing drugs highlights its value in modern pharmaceuticals. nih.gov
Trifluoromethyl (CF₃) Group The incorporation of a CF₃ group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in drug design. nih.gov
Combined Scaffold The combination of these two moieties makes trifluoromethyl-pyridazine derivatives attractive targets for new therapeutic agents. dntb.gov.ualookchem.com

The current understanding is that this compound is a specialized building block, designed to efficiently introduce the valuable trifluoromethyl-pyridazine motif into more complex molecules through robust and well-understood cross-coupling methodologies.

Identification of Remaining Challenges and Unexplored Avenues in its Reactivity and Applications

Despite the promising reactivity of heteroaryl triflates, several challenges and unexplored areas remain. A primary challenge is the potential for competing side reactions, most notably hydrolysis, where the triflate group is cleaved by water to yield the corresponding pyridazinone. researchgate.net This can diminish the efficiency of the desired cross-coupling reaction, requiring carefully controlled, anhydrous conditions.

Another significant challenge lies in achieving chemoselectivity in complex substrates. While the triflate is highly reactive, its selective coupling in the presence of other reactive groups (such as halides) can be difficult to control. The outcome of such competitive reactions often depends subtly on the choice of catalyst, ligands, and reaction conditions, an area that requires further investigation. rsc.org

Unexplored Avenues:

Expanded Reaction Scope: While Suzuki-Miyaura coupling is well-established for similar triflates, the full scope of other cross-coupling reactions remains largely unexplored for this specific substrate. There is a significant opportunity to investigate its performance in Stille, Sonogashira, Heck, Hiyama, and Buchwald-Hartwig amination reactions. researchgate.netacs.org

Alternative Sulfonates: The use of related sulfonate leaving groups, such as nonaflates, could offer advantages in terms of stability or reactivity. researchgate.netnih.gov A comparative study of 3-[(nonafluorobutyl)sulphonyloxy]pyridazine versus the title triflate could reveal superior synthetic routes for specific applications.

Nucleophilic Substitution: Beyond metal-catalyzed reactions, the potential for direct nucleophilic aromatic substitution (SNAr) is an underexplored avenue, particularly given the electron-withdrawing nature of both the pyridazine ring and the trifluoromethyl group, which should activate the ring for such transformations.

Potential for Development of Novel Methodologies and Catalytic Systems for its Transformation

Future research will likely focus on developing novel and more efficient catalytic systems to transform this compound. The field of catalysis is rapidly evolving, offering new tools to overcome existing challenges.

Potential Developments:

Advanced Catalyst Systems: The use of modern, electron-rich, and sterically hindered phosphine (B1218219) ligands (e.g., biaryl phosphines) has proven effective for challenging cross-coupling reactions involving heteroaryl electrophiles and could enhance the efficiency and scope of reactions with this compound. nih.gov

Non-Precious Metal Catalysis: While palladium is the dominant catalyst in this area, there is a growing trend towards using more sustainable and cost-effective first-row transition metals like nickel and copper. nih.gov Developing nickel-catalyzed couplings for this compound could provide alternative reactivity and selectivity profiles.

Multimetallic Catalysis: Cooperative catalysis, where two distinct metal catalysts work in synergy, has emerged as a powerful strategy for otherwise difficult transformations. A multimetallic system could potentially enable the cross-coupling of aryl bromides with aryl triflates with high selectivity. nih.gov

Biocatalysis: The application of enzymes for C-C and C-N bond formation is a frontier in green chemistry. nih.gov Exploring enzymatic or chemo-enzymatic methods for the transformation of this compound could lead to highly selective and environmentally benign synthetic routes. dntb.gov.ua

Photoredox and Dual Catalysis: Light-mediated photoredox catalysis opens up new mechanistic pathways for bond formation that are often complementary to traditional thermal methods. Investigating the use of this compound in dual catalytic cycles involving a photocatalyst and a transition metal catalyst could unlock novel transformations.

Emerging Applications in Chemical Biology, Medicinal Chemistry, and Advanced Materials Science

The true potential of this compound lies in its application as a versatile building block for creating functional molecules. Its ability to serve as a linchpin for introducing the trifluoromethyl-pyridazine moiety is key to its future value.

Emerging Applications:

Medicinal Chemistry: The compound is an ideal precursor for generating large libraries of novel pyridazine derivatives for drug discovery. By coupling it with a diverse range of amines, boronic acids, and other nucleophiles, researchers can rapidly access new chemical entities for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes. nih.govnih.gov

Chemical Biology: In chemical biology, this reactive handle can be used for the late-stage functionalization of complex molecules or for the synthesis of bespoke chemical probes. For instance, it could be used to attach the pyridazine core to fluorescent dyes, biotin tags, or photo-affinity labels to investigate biological pathways and protein functions.

Advanced Materials Science: Pyridazine-based compounds have shown promise in the field of organic optoelectronics, particularly as components of Thermally Activated Delayed Fluorescence (TADF) materials for Organic Light-Emitting Diodes (OLEDs). rsc.org The strong dipole moment of the pyridazine ring and the electron-withdrawing nature of the trifluoromethyl group can be used to tune the electronic properties (HOMO/LUMO energy levels) of organic semiconductors. This compound serves as a key starting material for synthesizing novel pyridazine-cored materials for evaluation in next-generation electronic devices. rsc.org

Q & A

Q. Table 1: Representative Bioactivity Data for Analogues

CompoundTargetActivity (IC50_{50})Reference
6-(Trifluoromethyl)pyridazineCRF1_1R1.2 µM
Imidazo[1,2-b]pyridazineAntiplasmodial0.05 µM
Triazolo-pyridazineAChE Inhibition8.3 nM

Q. Table 2: Key Crystallographic Data

ParameterValueSoftware/Tool
R Factor0.033SHELXL
Resolution Limit0.8 ÅBruker D8 Venture
Twinning Fraction (BASF)0.35SHELX

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